molecular formula C18H25NO4 B7065233 N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B7065233
M. Wt: 319.4 g/mol
InChI Key: HAGBJNKCGBOSJT-UHFFFAOYSA-N
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Description

N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxine ring and a cycloheptyloxyethyl group

Properties

IUPAC Name

N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-18(14-7-8-16-17(13-14)23-12-11-22-16)19-9-10-21-15-5-3-1-2-4-6-15/h7-8,13,15H,1-6,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGBJNKCGBOSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCNC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. The key steps include:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cycloheptyloxyethyl Group: This step involves the alkylation of the benzodioxine ring with a cycloheptyloxyethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxine derivatives.

Scientific Research Applications

N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cycloheptyloxyethyl)-3-ethylpyridine-2-carboxamide
  • 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide

Uniqueness

N-(2-cycloheptyloxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific structural features, such as the benzodioxine ring and the cycloheptyloxyethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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